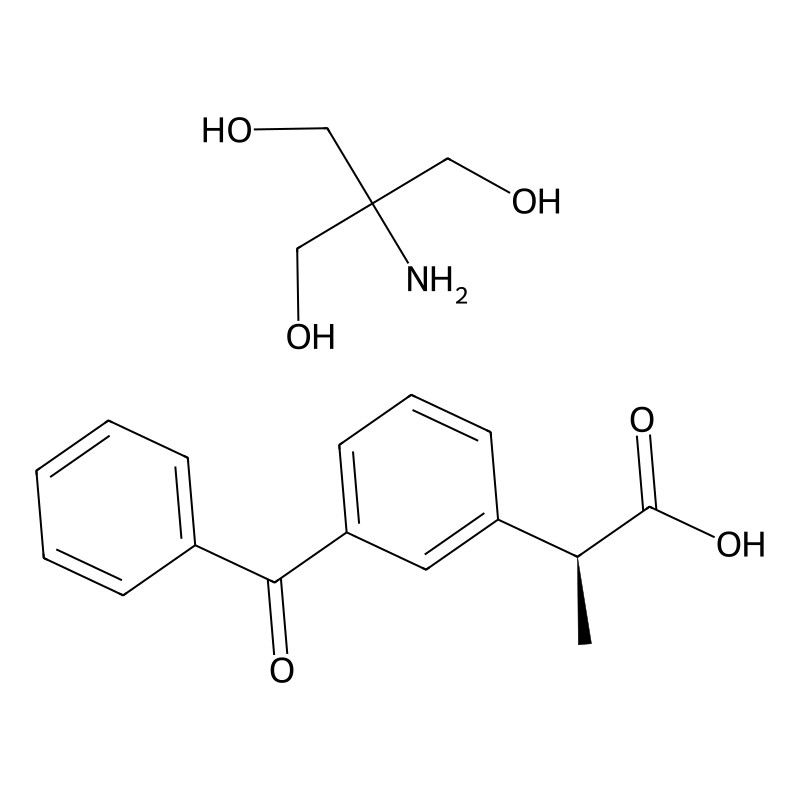Dexketoprofen trometamol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Analgesic Efficacy
DKT has been extensively studied for its analgesic efficacy in treating acute pain. Several clinical trials have shown its effectiveness in managing pain from various sources, including:
- Postoperative pain: DKT has proven to be effective in reducing pain after various surgeries, including dental procedures, general surgery, and orthopedic surgery .
- Acute musculoskeletal pain: DKT has been shown to be effective in managing pain caused by conditions like sprains, strains, and low back pain .
- Dysmenorrhea: DKT has been shown to be effective in alleviating pain associated with menstrual cramps .
These studies suggest that DKT offers a viable option for managing acute pain in various settings.
Opioid-Sparing Effect
One potential benefit of DKT is its opioid-sparing effect. Opioids are powerful pain relievers, but their use can be associated with various side effects, including addiction and dependence. Studies have shown that combining DKT with other pain management strategies like physical therapy can help reduce the need for opioids in the postoperative setting . This could be beneficial for patients who are at risk of developing opioid dependence.
Safety Profile
While DKT is generally well-tolerated, research is ongoing to understand its safety profile further. Like other NSAIDs, DKT can cause side effects such as gastrointestinal upset, cardiovascular risks, and kidney problems. Studies are investigating the long-term safety of DKT, particularly in patients with pre-existing medical conditions .
Other Research Areas
Additional research is exploring the potential applications of DKT in other areas, including:
- Chronic pain management: Although primarily used for acute pain, some studies are investigating the potential of DKT for managing chronic pain conditions like arthritis .
- Inflammation: As DKT possesses anti-inflammatory properties, researchers are exploring its potential role in managing inflammatory conditions like gout and inflammatory bowel disease.
Dexketoprofen trometamol is a water-soluble salt of the dextrorotatory enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound is characterized by its potent analgesic and anti-inflammatory properties, primarily attributed to the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer lacks such activity. Dexketoprofen trometamol is commonly used for the treatment of moderate to severe pain and exhibits rapid absorption characteristics, making it an effective choice for acute pain management .
Dexketoprofen acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, inflammatory mediators that contribute to pain and inflammation []. Specifically, dexketoprofen targets both COX-1 and COX-2 enzymes, although its selectivity for COX-2 is debated []. This mechanism helps to reduce pain and inflammation at the site of injury.
The synthesis of dexketoprofen trometamol involves a reaction between dexketoprofen and trometamol in various solvent systems. The process can be optimized to yield different polymorphic forms, specifically Form A and Form B. These forms are distinguished by their solubility and stability characteristics. Typically, the reaction occurs in solvents like ethanol or xylene, where dexketoprofen is dissolved before trometamol is added. The precipitation of dexketoprofen trometamol occurs upon cooling, with the rate of cooling influencing the polymorphic form obtained .
Dexketoprofen trometamol exhibits significant biological activity as an analgesic and anti-inflammatory agent. It works primarily by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins from arachidonic acid. This inhibition leads to reduced inflammation and pain perception. The compound shows rapid absorption with a time to maximum plasma concentration ranging from 0.25 to 0.75 hours, which is faster than its racemic counterpart. The analgesic efficacy has been demonstrated in clinical settings, showing significant superiority over placebo in pain relief .
Several methods have been developed for the synthesis of dexketoprofen trometamol:
- Solvent-Based Synthesis:
- Dexketoprofen is dissolved in a solvent (e.g., methyl tertiary butyl ether or acetonitrile).
- Trometamol is added as a powder.
- The mixture is stirred for an extended period, followed by cooling to precipitate dexketoprofen trometamol.
- The product is filtered, washed, and dried to obtain either Form A or Form B depending on the cooling rate .
- Crystallization Techniques:
Dexketoprofen trometamol finds applications primarily in the medical field as an analgesic for managing acute pain conditions such as postoperative pain, dental pain, and pain associated with musculoskeletal disorders. Its rapid onset of action makes it particularly useful in emergency settings where quick pain relief is necessary. Additionally, its formulation as a water-soluble salt enhances its bioavailability compared to other forms of ketoprofen .
Dexketoprofen trometamol shares similarities with several other NSAIDs but possesses unique characteristics that distinguish it:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Ketoprofen | Inhibits cyclooxygenase enzymes | Racemic mixture; less selective than dexketoprofen |
| Ibuprofen | Inhibits cyclooxygenase enzymes | Less potent than dexketoprofen for acute pain |
| Naproxen | Inhibits cyclooxygenase enzymes | Longer half-life; may have more gastrointestinal side effects |
| Diclofenac | Inhibits cyclooxygenase-1 and -2 | More potent anti-inflammatory effects |
Dexketoprofen trometamol's rapid absorption and strong analgesic effect at lower doses make it particularly effective for acute pain management compared to these similar compounds .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 68 of 70 companies with hazard statement code(s):;
H301 (16.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (79.41%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (79.41%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H410 (79.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms


Acute Toxic;Environmental Hazard








